molecular formula C14H19N3O5 B2824462 (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1126430-56-5

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No. B2824462
CAS RN: 1126430-56-5
M. Wt: 309.322
InChI Key: FBDBOJSDDWQIBC-LLVKDONJSA-N
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Description

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a chemical compound that is widely used in scientific research. It is a type of pyrrolidine derivative that has been synthesized and studied extensively due to its potential applications in various fields.

Scientific Research Applications

Catalysis

A study by Zong and Thummel (2005) introduced a family of Ru complexes for water oxidation, where similar ligand frameworks to the one mentioned might be used to enhance catalytic efficiency and selectivity in redox reactions. These complexes demonstrated significant oxygen evolution in aqueous solutions, indicating their potential in energy conversion and storage applications (Zong & Thummel, 2005).

Organic Synthesis

Ratnikov et al. (2011) explored dirhodium-catalyzed oxidations, using tert-butyl hydroperoxide (TBHP) as an oxidant. The study demonstrates the versatility of tert-butyl-based compounds in facilitating oxidative transformations of phenols and anilines, suggesting potential applications in the synthesis of complex organic molecules (Ratnikov et al., 2011).

Materials Science

Zhurko et al. (2020) investigated the synthesis and properties of highly strained nitroxides, which are utilized as molecular probes in biophysics and biomedical research. The study highlights the importance of substituents in determining the redox properties of nitroxides, relevant to the development of new materials with tailored electronic properties (Zhurko et al., 2020).

Advanced Ligand Design

Taratayko et al. (2022) presented pyrrolidine nitroxides with bulky alkyl substituents, which exhibit high resistance to bioreduction. These compounds, by virtue of their stability and electronic properties, could serve as advanced ligands in the design of metal-organic frameworks or catalysts for various chemical reactions (Taratayko et al., 2022).

properties

IUPAC Name

tert-butyl (3R)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDBOJSDDWQIBC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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